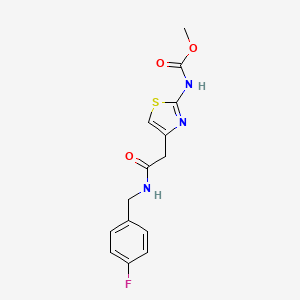

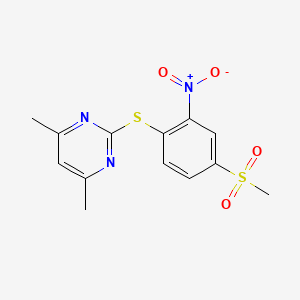

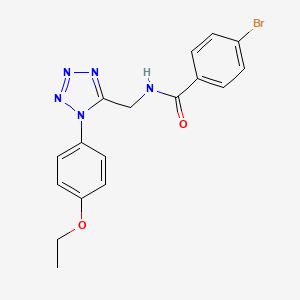

甲基(4-(2-((4-氟苄基)氨基)-2-氧代乙基)噻唑-2-基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of thiazole, a heterocyclic compound. Thiazole is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazole derivatives have been studied for their pharmacological activities .

Synthesis Analysis

While specific synthesis information for the requested compound is not available, similar thiazole derivatives have been synthesized from corresponding precursors under certain conditions . For instance, 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide were reacted under Hantzsch thiazole synthesis conditions to yield a new compound .Molecular Structure Analysis

The molecular structure of similar thiazole derivatives has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis

The chemical reactions involving similar thiazole derivatives have been studied. For instance, the reaction of 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions was monitored by TLC .Physical And Chemical Properties Analysis

The physical and chemical properties of similar thiazole derivatives have been analyzed using spectroanalytical data (NMR, IR and elemental) .科学研究应用

抗肿瘤和抗丝虫病潜力

甲基 4-(异硫氰酸甲基)噻唑-2-氨基甲酸酯的合成,一种相关的化合物,已显示出作为抗肿瘤和抗丝虫病剂的潜力。该化合物显示出显着的体内抗丝虫病活性并通过阻断有丝分裂来抑制 L1210 白血病细胞的生长,表明其细胞毒活性可以用于科学研究中以开发新的治疗剂 (Kumar 等人,1993)。

代谢研究

UMF-078,一种结构相似的化合物,一直是代谢研究的重点,以了解其在生物系统中的行为。为此开发的高效液相色谱法可以作为研究甲基 (4-(2-((4-氟苄基)氨基)-2-氧代乙基)噻唑-2-基)氨基甲酸酯的代谢和药代动力学的基础,可能有助于设计更有效的药物递送系统并提高治疗效果 (Issar 等人,1999)。

抗癌活性

已经研究具有相似结构的化合物的抗癌活性。例如,含有异恶唑基氨基和膦酸酯基团的含氟化合物显示出中等的抗癌活性。这突出了甲基 (4-(2-((4-氟苄基)氨基)-2-氧代乙基)噻唑-2-基)氨基甲酸酯在癌症研究中的潜力,可能为开发靶向癌症疗法提供一条新途径 (Song 等人,2005)。

环境和农业应用

已经研究了微生物作用降解结构相关的化合物多菌灵,以减轻环境污染。分离多菌灵降解微生物,如红球菌属红球菌,提供了对生物修复策略的见解,该策略可应用于类似化合物,包括甲基 (4-(2-((4-氟苄基)氨基)-2-氧代乙基)噻唑-2-基)氨基甲酸酯,以解决环境持久性和毒性问题 (Zhang 等人,2013)。

生化表征和生物修复

已经表征了来自诺卡氏菌属的一种新型多菌灵水解酯酶,以了解其在酶促生物修复中的潜力。该酶有效地将多菌灵水解为危害较小的代谢物。对类似酶的研究可以为受甲基 (4-(2-((4-氟苄基)氨基)-2-氧代乙基)噻唑-2-基)氨基甲酸酯和相关化合物污染的环境的解毒和生物修复提供有价值的工具,从而促进更安全的农业实践并减少对环境的影响 (Pandey 等人,2010)。

作用机制

Target of Action

Compounds with similar thiazole and sulfonamide groups have shown known antibacterial activity . Another compound with a similar structure, 4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid, has been reported to target Hematopoietic prostaglandin D synthase .

Mode of Action

Compounds with similar thiazole and sulfonamide groups have shown antibacterial activity . These molecules are investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine . The comparative antibacterial behaviour of drug–peptide complex, drug alone and peptide alone indicates a distinctive mode of action of the drug–peptide complex .

Biochemical Pathways

Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Result of Action

Similar compounds have shown promising antibacterial activity against both gram-negative and gram-positive bacteria .

未来方向

属性

IUPAC Name |

methyl N-[4-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O3S/c1-21-14(20)18-13-17-11(8-22-13)6-12(19)16-7-9-2-4-10(15)5-3-9/h2-5,8H,6-7H2,1H3,(H,16,19)(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZKCAWEWLMPKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-Azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride](/img/structure/B3002832.png)

![2-(4-Chlorophenoxy)-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B3002840.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B3002844.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B3002845.png)

![2-[3-(3-methylphenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide](/img/structure/B3002851.png)